Sophoraflavanone I

Description

Properties

IUPAC Name |

2-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H38O9/c1-19(2)5-6-22(20(3)4)13-28-30(43)16-32(45)37-33(46)18-34(48-39(28)37)27-15-29-35(17-31(27)44)47-38(21-7-9-24(40)10-8-21)36(29)23-11-25(41)14-26(42)12-23/h5,7-12,14-17,22,34,36,38,40-45H,3,6,13,18H2,1-2,4H3/t22-,34?,36-,38+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXQAEOPCKROBN-OKPFHGMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC4=C(C=C3O)OC(C4C5=CC(=CC(=C5)O)O)C6=CC=C(C=C6)O)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@H](CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC4=C(C=C3O)O[C@H]([C@@H]4C5=CC(=CC(=C5)O)O)C6=CC=C(C=C6)O)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H38O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

650.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Natural Origins of Sophoraflavanone I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural source, isolation, and biosynthetic origins of Sophoraflavanone I, a complex prenylated flavonostilbene. The information is tailored for professionals in research and drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Primary Natural Source of this compound

This compound is a rare natural compound that has been isolated from the seeds of Sophora moorcroftiana , a plant belonging to the Leguminosae family. The initial isolation and characterization of this compound, along with the related compounds Sophoraflavanones H and J, were reported by Shirataki et al. in 1991. This plant is an endemic shrub found in Tibet, China, and has been used in traditional medicine. While other species of the Sophora genus, such as Sophora flavescens and Sophora alopecuroides, are rich sources of other prenylated flavonoids, this compound has, to date, been specifically identified from Sophora moorcroftiana.

Physicochemical and Quantitative Data

Quantitative data regarding the yield of this compound from Sophora moorcroftiana is not extensively reported in publicly available literature. However, its fundamental physicochemical properties have been characterized.

| Property | Data | Reference |

| Molecular Formula | C₃₉H₃₈O₉ | BOC Sciences |

| Molecular Weight | 650.72 g/mol | BOC Sciences |

| CAS Number | 136997-69-8 | BOC Sciences |

| Appearance | Yellow powder | BOC Sciences |

| Purity | 96.5% (as commercially available) | BOC Sciences |

Experimental Protocols

While the full text of the original 1991 publication by Shirataki et al. detailing the precise isolation protocol for this compound is not widely accessible, a generalized methodology for the extraction and purification of flavonoids from Sophora species can be described. This protocol is representative of the techniques commonly employed for the isolation of such compounds.

General Isolation and Purification Protocol for Flavonoids from Sophora sp.

-

Plant Material Collection and Preparation: The seeds of Sophora moorcroftiana are collected, dried, and ground into a fine powder to increase the surface area for efficient extraction.

-

Extraction: The powdered plant material is subjected to solvent extraction, typically using a non-polar solvent like n-hexane to remove lipids, followed by extraction with a more polar solvent such as methanol (B129727) or ethanol (B145695) to extract the flavonoids. This process is often carried out at room temperature over several days or accelerated using techniques like Soxhlet extraction.

-

Fractionation: The crude methanol or ethanol extract is then concentrated under reduced pressure to yield a residue. This residue is suspended in water and sequentially partitioned with solvents of increasing polarity, such as chloroform, ethyl acetate (B1210297), and n-butanol. Flavonoids, including this compound, are typically enriched in the ethyl acetate fraction.

-

Chromatographic Separation: The enriched fraction is subjected to multiple rounds of column chromatography for further separation.

-

Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction is loaded onto a silica gel column and eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing the target compounds are further purified on a Sephadex LH-20 column using a solvent system like methanol to separate compounds based on their molecular size and polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is achieved using preparative HPLC with a suitable column (e.g., C18) and a mobile phase, often a mixture of methanol and water or acetonitrile (B52724) and water.

-

-

Structure Elucidation: The structure of the purified this compound is determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.

-

Biosynthetic Pathway

The specific biosynthetic pathway of this compound in Sophora moorcroftiana has not been fully elucidated. However, a plausible pathway can be hypothesized based on the known general biosynthesis of flavonoids and prenylated compounds in plants. The pathway starts from the general phenylpropanoid pathway, leading to the formation of a chalcone (B49325) scaffold, which is then cyclized to a flavanone (B1672756). The flavanone core is subsequently modified by prenylation and potentially coupled with a stilbene (B7821643) moiety.

The key steps likely involve:

-

Phenylpropanoid Pathway: Synthesis of p-coumaroyl-CoA from phenylalanine.

-

Flavonoid Biosynthesis: Condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA by chalcone synthase (CHS) to form naringenin (B18129) chalcone, followed by cyclization by chalcone isomerase (CHI) to form naringenin (a flavanone).

-

Prenylation: Attachment of a prenyl group (derived from the mevalonate (B85504) or MEP/DOXP pathway) to the flavonoid backbone by a prenyltransferase enzyme.

-

Formation of Stilbene Moiety: The stilbene portion of the molecule is also derived from the phenylpropanoid pathway, likely through the action of stilbene synthase (STS).

-

Coupling: A key, yet uncharacterized, enzymatic step would involve the coupling of the prenylated flavanone with the stilbene unit to form the final flavonostilbene structure of this compound.

Conclusion

This compound is a structurally complex and rare prenylated flavonostilbene with its only confirmed natural source to date being the seeds of Sophora moorcroftiana. While a general understanding of its isolation and a hypothesized biosynthetic pathway exists, further research is required for a more detailed elucidation. Specifically, the full characterization of the enzymes involved in its biosynthesis, particularly the coupling of the flavanone and stilbene moieties, would be of significant scientific interest. Additionally, quantitative studies to determine the yield of this compound from its natural source and exploration of other Sophora species for its presence could provide valuable insights for its potential future applications in drug development.

An In-depth Technical Guide to the Biosynthesis of Sophoraflavanone I in Sophora Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophoraflavanone I, a complex dimeric prenylated flavonoid found in various Sophora species, has garnered significant interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps, precursor molecules, and potential regulatory mechanisms. While the complete pathway is yet to be fully elucidated, this document synthesizes current knowledge on flavonoid biosynthesis in Sophora to present a putative route to this compound. This guide also outlines relevant experimental protocols and presents key data in a structured format to aid researchers in this field.

Introduction

The genus Sophora is a rich source of diverse flavonoids, many of which exhibit promising biological activities. Among these, this compound stands out due to its unique dimeric structure, which likely contributes to its bioactivity. The biosynthesis of such complex natural products involves a series of coordinated enzymatic reactions, starting from primary metabolites. This guide will walk through the proposed stages of this compound formation, from the general phenylpropanoid pathway to the specific prenylation and dimerization steps.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Formation of the Flavanone (B1672756) Core: This stage follows the well-established general phenylpropanoid and flavonoid biosynthesis pathways.

-

Prenylation of the Flavanone Monomers: This crucial step imparts structural diversity and is catalyzed by specific prenyltransferases.

-

Dimerization of Prenylated Monomers: The final and least understood step involves the oxidative coupling of two prenylated flavanone units to form the final this compound molecule.

Stage 1: The General Flavonoid Biosynthesis Pathway

The formation of the basic flavanone skeleton is a conserved process in higher plants.[1][2] It begins with the amino acid phenylalanine and proceeds through the phenylpropanoid pathway to produce p-coumaroyl-CoA. This precursor then enters the flavonoid pathway.

Key Enzymes and Intermediates:

| Precursor/Intermediate | Enzyme | Product |

| Phenylalanine | Phenylalanine ammonia-lyase (PAL) | Cinnamic acid |

| Cinnamic acid | Cinnamate-4-hydroxylase (C4H) | p-Coumaric acid |

| p-Coumaric acid | 4-Coumaroyl-CoA ligase (4CL) | p-Coumaroyl-CoA |

| p-Coumaroyl-CoA + 3x Malonyl-CoA | Chalcone synthase (CHS) | Naringenin chalcone |

| Naringenin chalcone | Chalcone isomerase (CHI) | Naringenin (a flavanone) |

This pathway leads to the formation of naringenin, a key precursor for a wide array of flavonoids.

Stage 2: Prenylation of the Flavanone Core

The chemical structure of this compound reveals the presence of prenyl groups, which are crucial for its biological activity. This prenylation is catalyzed by prenyltransferases, enzymes that transfer a dimethylallyl pyrophosphate (DMAPP) or a related isoprenoid group to the flavonoid backbone. In Sophora flavescens, several flavonoid prenyltransferases have been identified, including SfN8DT-1, which specifically prenylates flavanones at the C-8 position, and SfG6DT, which acts on isoflavones at the C-6 position.[3]

Given the structure of the monomeric units of this compound, it is highly probable that a specific prenyltransferase, similar to SfN8DT-1, is responsible for the attachment of a lavandulyl or related prenyl group to the flavanone core. The exact precursor and the specific prenyltransferase for this compound are yet to be definitively identified.

Stage 3: Dimerization of Prenylated Monomers

The final and most complex step in the biosynthesis of this compound is the dimerization of two prenylated flavanone monomers. This process is likely an oxidative coupling reaction, a common mechanism for the formation of dimeric natural products.[4][5] Such reactions are often catalyzed by enzymes like laccases and peroxidases, which are known to be involved in the metabolism of phenolic compounds, including flavonoids.[6][7][8]

The precise nature of the enzyme(s) and the mechanism of the C-C or C-O-C bond formation in this compound are still areas of active research. The regioselectivity of this dimerization is a key aspect that needs to be elucidated.

Quantitative Data

Currently, there is a lack of specific quantitative data on the concentration of this compound in different Sophora species and tissues. However, studies on other flavonoids in Sophora flavescens provide a basis for expected concentrations. For instance, the content of other sophoraflavanones, like sophoraflavanone G, has been quantified in various parts of the plant.[9]

| Compound | Plant Part | Concentration Range (mg/g dry weight) | Reference |

| Sophoraflavanone G | Root Periderm | Reported as a major flavonoid | |

| Kurarinone | Root Periderm | Reported as a major flavonoid |

Further research is needed to quantify this compound levels in different Sophora species and to understand how its production is regulated by developmental and environmental factors.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of biochemical and molecular biology techniques. Below are generalized protocols for key experiments.

Extraction and Quantification of this compound

Objective: To extract and quantify this compound from Sophora plant material.

Protocol:

-

Sample Preparation: Collect fresh plant material (e.g., roots, leaves), freeze-dry, and grind into a fine powder.

-

Extraction:

-

Perform soxhlet extraction with methanol (B129727) or ethanol (B145695) for 6-8 hours.

-

Alternatively, use ultrasound-assisted extraction with methanol at room temperature for 30-60 minutes.

-

-

Purification:

-

Concentrate the crude extract under reduced pressure.

-

Perform column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate (B1210297) to separate different flavonoid fractions.

-

Further purify the this compound-containing fraction using preparative High-Performance Liquid Chromatography (HPLC).

-

-

Quantification:

-

Use an analytical HPLC system equipped with a C18 column and a UV or mass spectrometry (MS) detector.

-

Develop a gradient elution method using acetonitrile (B52724) and water (with 0.1% formic acid).

-

Quantify this compound by comparing the peak area to a standard curve generated with a purified this compound standard.

-

Characterization of Prenyltransferase Activity

Objective: To identify and characterize the prenyltransferase(s) involved in this compound biosynthesis.

Protocol:

-

Gene Identification:

-

Perform transcriptome analysis (RNA-seq) of Sophora tissues known to produce this compound.

-

Identify candidate prenyltransferase genes based on homology to known flavonoid prenyltransferases (e.g., SfN8DT-1).

-

-

Heterologous Expression:

-

Clone the candidate gene(s) into an expression vector (e.g., for E. coli or yeast).

-

Express and purify the recombinant protein.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the purified enzyme, a potential flavanone substrate (e.g., naringenin), a prenyl donor (e.g., DMAPP), and necessary cofactors (e.g., Mg²⁺) in a suitable buffer.

-

Incubate the reaction at an optimal temperature.

-

Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

Analyze the products by HPLC or LC-MS to detect the formation of the prenylated flavanone.

-

Investigation of Dimerization Activity

Objective: To identify the enzyme(s) responsible for the dimerization of prenylated flavanone monomers.

Protocol:

-

Enzyme Source: Prepare a crude protein extract from Sophora tissues that produce this compound.

-

Enzyme Assay:

-

Incubate the crude protein extract with the putative prenylated flavanone monomer (substrate).

-

Include potential cofactors for oxidative enzymes, such as H₂O₂ for peroxidases.

-

Analyze the reaction products by HPLC or LC-MS for the formation of this compound.

-

-

Enzyme Purification and Identification:

-

If dimerization activity is detected, purify the responsible enzyme(s) using protein chromatography techniques (e.g., ion exchange, size exclusion, affinity chromatography).

-

Identify the purified protein(s) using mass spectrometry (proteomics).

-

Conclusion and Future Perspectives

The biosynthesis of this compound in Sophora species is a complex process involving multiple enzymatic steps. While the initial stages of flavanone formation are well-understood, the specific prenylation and dimerization reactions remain key areas for future research. The identification and characterization of the specific prenyltransferase(s) and the oxidative enzyme(s) responsible for dimerization will be crucial for the complete elucidation of this pathway.

This knowledge will not only advance our understanding of plant secondary metabolism but also open up possibilities for the biotechnological production of this compound and its analogs for pharmaceutical applications. The experimental approaches outlined in this guide provide a framework for researchers to further investigate this fascinating biosynthetic pathway.

References

- 1. Flavonoid Biosynthetic Pathway: Genetics and Biochemistry – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. tuscany-diet.net [tuscany-diet.net]

- 3. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Exploring the mechanism of flavonoids modification by dimerization strategies and their potential to enhance biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Laccases and Peroxidases Co-Localize in Lignified Secondary Cell Walls throughout Stem Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Flavonoid-Peroxidase Reaction as a Detoxification Mechanism of Plant Cells against H2O2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Biosyntheses characterization of alkaloids and flavonoids in Sophora flavescens by combining metabolome and transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Sophoraflavanone I: Unraveling Its Chemical Complexity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Structure and Stereochemistry

Sophoraflavanone I is distinguished by its hybrid structure, which incorporates a flavanone (B1672756) core, a lavandulyl side chain, and a stilbene (B7821643) moiety. This intricate arrangement gives rise to multiple chiral centers, making its stereochemistry a critical aspect of its chemical identity.

While the precise three-dimensional arrangement and absolute configuration of all stereocenters in this compound have not been definitively reported in accessible literature, the general structure suggests a complex stereochemical landscape that significantly influences its biological activity. The flavanone moiety typically possesses a chiral center at the C2 position, and the lavandulyl group introduces additional stereocenters. The connection to the stilbene residue further complicates the stereochemical analysis.

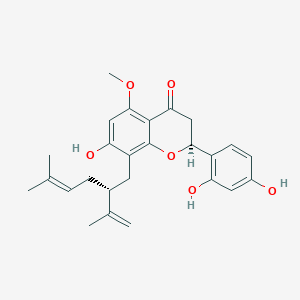

Below is a generalized representation of the core structural components of this compound.

Caption: A logical relationship diagram illustrating the core structural components of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 136997-69-8 | [1] |

| Molecular Formula | C₃₉H₃₈O₉ | [1] |

| Molecular Weight | 650.72 g/mol | [1] |

| Source | Roots of Sophora moorcroftiana | [2] |

Experimental Data and Protocols

Detailed experimental protocols for the isolation and complete structural elucidation of this compound are not fully available in the accessible literature. The original isolation by Shirataki et al. would have involved classical phytochemical techniques.[2]

General Isolation and Purification Workflow:

A general workflow for the isolation of such compounds from plant material is outlined below.

References

Physicochemical Properties of Sophoraflavanone I: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophoraflavanone I is a complex prenylated flavonoid belonging to the diverse class of natural compounds found in the genus Sophora. While research on this specific molecule is emerging, its structural similarity to other well-studied sophoraflavanones, such as Sophoraflavanone G, suggests potential for significant biological activity. This technical guide provides a comprehensive overview of the currently available physicochemical data for this compound. Due to the limited specific experimental data for this compound, this guide also includes methodologies and data from closely related compounds to provide a predictive framework and guide future research. This document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Characteristics

This compound is a large and complex molecule, which is reflected in its physicochemical properties. The following tables summarize the available data for this compound. It is important to note that experimental data such as melting point and specific solubility are not yet widely published.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₉H₃₈O₉ | [] |

| Molecular Weight | 650.72 g/mol | [] |

| Appearance | Yellow powder | [] |

| Purity | >98% (Commercially available) | |

| CAS Number | 136997-69-8 | [2] |

Table 2: Predicted Physicochemical Properties of this compound

Note: The following data are predicted values from computational models and have not been experimentally verified.

| Property | Predicted Value | Notes |

| Topological Polar Surface Area | 157 Ų | Calculated based on chemical structure. |

| XLogP3 | 8.1 | Indicates high lipophilicity and likely poor water solubility. |

| Hydrogen Bond Donors | 6 | |

| Hydrogen Bond Acceptors | 9 |

Table 3: Solubility Profile of this compound (Qualitative)

Due to the high lipophilicity suggested by its predicted XLogP3 value, this compound is expected to have poor solubility in water and higher solubility in organic solvents.

| Solvent | Expected Solubility | Rationale/Related Compounds |

| Water | Poor | Flavonoids are generally poorly soluble in water[3][4]. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for flavonoids in biological assays[4]. |

| Ethanol | Sparingly Soluble to Soluble | Often used in the extraction of flavonoids from plant material[4]. |

| Methanol | Sparingly Soluble to Soluble | Another common solvent for flavonoid extraction and analysis[4]. |

| Chloroform (B151607) | Likely Soluble | The non-polar nature of chloroform would likely solvate the large hydrophobic regions of the molecule. |

Spectral Data

UV-Vis Spectroscopy

Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum, referred to as Band I (300–400 nm) and Band II (240–285 nm)[5]. Band I is associated with the cinnamoyl system (B-ring and the C-ring heterocyclic portion), while Band II corresponds to the benzoyl system (A-ring)[6]. For a flavanone (B1672756) like this compound, the expected absorption maxima would be in the lower end of the Band I range.

Expected λmax for this compound:

-

Band I: ~310 - 330 nm

-

Band II: ~275 - 295 nm

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3600-3200 (broad) | O-H (phenolic) | Stretching |

| 3000-2850 | C-H (aliphatic) | Stretching |

| ~1650 | C=O (ketone in C-ring) | Stretching |

| 1600-1450 | C=C (aromatic) | Stretching |

| 1300-1000 | C-O (ether, alcohol) | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound would be complex due to the large number of protons and carbons in unique chemical environments. While specific assignments are not available, general regions for resonances can be predicted.

-

¹H NMR: Aromatic protons would appear in the downfield region (δ 6.0-8.0 ppm). The protons of the flavanone heterocyclic ring would show characteristic diastereotopic splitting patterns. The extensive aliphatic side chain would exhibit a series of complex multiplets in the upfield region (δ 1.0-5.0 ppm).

-

¹³C NMR: Aromatic carbons would resonate between δ 100-165 ppm. The carbonyl carbon of the flavanone C-ring would be significantly downfield (δ > 180 ppm). The aliphatic carbons of the side chain would appear in the upfield region (δ 10-80 ppm).

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in negative ion mode is a common technique for the analysis of flavonoids. The mass spectrum of this compound would be expected to show a prominent [M-H]⁻ ion at m/z 649.24. Fragmentation patterns would likely involve cleavage of the prenyl side chain and retro-Diels-Alder fragmentation of the C-ring, which is characteristic of flavonoids.

Experimental Protocols

As specific experimental protocols for this compound are not available, the following sections provide generalized methodologies for the isolation and characterization of flavonoids from Sophora species. These can be adapted for the targeted isolation of this compound.

Extraction and Isolation

The following workflow outlines a general procedure for the extraction and isolation of flavonoids from Sophora plant material.

Purity and Structural Elucidation

The purity of the isolated this compound can be assessed by High-Performance Liquid Chromatography (HPLC). Structural elucidation is typically achieved through a combination of spectroscopic techniques.

References

Sophoraflavanone I: A Comprehensive Technical Review of its Anticancer Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoraflavanone I, a prenylated flavonoid predominantly isolated from the roots of Sophora flavescens and other species of the Sophora genus, has emerged as a compound of significant interest in oncology research. Known interchangeably in scientific literature as Sophoraflavanone G (SFG), this natural product has demonstrated a breadth of pharmacological activities, including potent anti-inflammatory, antimicrobial, and notably, anticancer properties.[1] This technical guide provides an in-depth review of the existing literature on the anticancer effects of this compound, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its therapeutic potential. The information is tailored for researchers, scientists, and professionals in the field of drug development to facilitate further investigation and potential clinical translation of this promising phytochemical.

In Vitro Anticancer Efficacy

This compound has exhibited significant cytotoxic and antiproliferative effects across a diverse range of human cancer cell lines. Its efficacy is attributed to its ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways involved in cancer progression.

Cytotoxicity and Antiproliferative Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting biological processes. The table below summarizes the reported IC50 values for this compound against various cancer cell lines.

| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) | Reference |

| Leukemia | HL-60 | ~20 | 48 | [2] |

| Breast Cancer | MDA-MB-231 | Not explicitly stated, but significant apoptosis at 10-40 µM | 24 | [3] |

| Hepatocellular Carcinoma | HepG2 | 6.6 | Not Specified | [4] |

| Hodgkin's Lymphoma | L540 | Not explicitly stated, but apoptosis observed | 24 | [5] |

| Multiple Myeloma | U266 | Not explicitly stated, but apoptosis observed | 24 | [5] |

Induction of Apoptosis

A primary mechanism of this compound's anticancer activity is the induction of programmed cell death, or apoptosis. Studies have shown that SFG treatment leads to characteristic morphological and biochemical hallmarks of apoptosis in cancer cells.

In triple-negative breast cancer MDA-MB-231 cells, this compound treatment resulted in nuclear condensation and DNA fragmentation.[3] Furthermore, it modulated the expression of key apoptotic regulatory proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xL.[3] This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria into the cytoplasm, a critical step in the intrinsic apoptotic pathway.[3] The activation of caspase-9, the initiator caspase of the intrinsic pathway, and caspase-3, a key executioner caspase, has also been observed.[3] Additionally, this compound has been shown to increase the cleavage of caspase-8, suggesting a potential involvement of the extrinsic apoptotic pathway as well.[3]

Similarly, in human myeloid leukemia HL-60 cells, this compound induced DNA fragmentation and was found to be dependent on the activation of caspase-3.[2]

The following table summarizes the quantitative data related to this compound-induced apoptosis.

| Cancer Type | Cell Line | Treatment Conditions | Apoptotic Effect | Reference |

| Breast Cancer | MDA-MB-231 | 10-40 µM for 24h | Increased nuclear condensation and DNA fragmentation | [3] |

| Leukemia | HL-60 | 20 µM for 48h | Increased DNA fragmentation | [2] |

In Vivo Antitumor Efficacy

Preclinical evaluation in animal models is a crucial step in assessing the therapeutic potential of an anticancer compound. In a study utilizing a xenograft mouse model, this compound demonstrated the ability to suppress tumor growth.

In a study on triple-negative breast cancer, nude mice bearing MDA-MB-231 xenograft tumors were treated with this compound. The treatment resulted in a significant reduction in both tumor volume and weight compared to the control group. This in vivo efficacy corroborates the in vitro findings and suggests that this compound can inhibit cancer progression in a complex biological system.

| Cancer Type | Animal Model | Cell Line | Treatment Regimen | Outcome | Reference |

| Breast Cancer | Nude Mice | MDA-MB-231 | Not explicitly detailed in abstract | Suppression of tumor growth | [6] |

Mechanisms of Action: Key Signaling Pathways

This compound exerts its anticancer effects by modulating multiple intracellular signaling pathways that are often dysregulated in cancer. The primary pathways identified are the STAT, PI3K/Akt, and MAPK signaling cascades.

Inhibition of the STAT Signaling Pathway

The Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, are frequently constitutively activated in many cancers, promoting cell survival and proliferation. This compound has been identified as a novel small-molecule inhibitor of STAT signaling.[5] It inhibits the tyrosine phosphorylation of STAT proteins in Hodgkin's lymphoma and solid cancer cells by targeting upstream kinases, including Janus kinases (JAKs) and Src family kinases.[5]

Downregulation of the EGFR-PI3K-AKT Signaling Pathway

The epidermal growth factor receptor (EGFR) and the downstream phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway are critical for cell proliferation, survival, and metastasis. In triple-negative breast cancer, this compound has been shown to inactivate the EGFR-PI3K-AKT signaling pathway.[6] This inhibition leads to decreased cell proliferation and metastasis, and an increase in apoptosis and oxidative stress.

Modulation of the MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a crucial role in cell proliferation, differentiation, and apoptosis. This compound has been shown to suppress the migration and invasion of triple-negative breast cancer cells, likely through the blockage of the MAPK pathway.[3] In human leukemia cells, SFG was also found to activate the MAPK pathway, suggesting a context-dependent role in inducing apoptosis.[7]

Detailed Experimental Protocols

To aid researchers in the design and execution of studies on this compound, this section provides detailed, representative protocols for the key assays used to evaluate its anticancer effects.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO to create a stock solution)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest SFG concentration) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Harvesting: Harvest cells after treatment with this compound. For adherent cells, use trypsinization. Collect both floating and adherent cells.

-

Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to quantify changes in their expression levels or phosphorylation status.

Materials:

-

Treated and untreated cell lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3, p-STAT3, p-AKT, p-ERK, and loading controls like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence substrate

-

Chemiluminescence detection system

Protocol:

-

Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

-

SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imager.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control.

In Vivo Xenograft Tumor Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line

-

Matrigel (optional)

-

This compound formulation for injection

-

Calipers for tumor measurement

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Treatment: Randomize the mice into control and treatment groups. Administer this compound (e.g., via intraperitoneal or oral gavage) according to a predetermined dosing schedule and concentration. The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume (Volume = 0.5 x length x width²).

-

Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight.

-

Analysis: Compare the tumor growth curves and final tumor weights between the control and treatment groups to determine the antitumor efficacy.

Conclusion and Future Directions

This compound has demonstrated compelling anticancer activity in a variety of preclinical models. Its ability to induce apoptosis and inhibit key oncogenic signaling pathways, such as STAT, PI3K/Akt, and MAPK, underscores its potential as a lead compound for the development of novel cancer therapeutics. The in vivo data, although limited, provides a strong rationale for further investigation.

Future research should focus on several key areas:

-

Expansion of In Vitro Studies: Evaluating the efficacy of this compound against a broader panel of cancer cell lines, including those with known resistance mechanisms.

-

Comprehensive In Vivo Studies: Conducting more detailed in vivo studies to establish optimal dosing, assess toxicity, and explore efficacy in orthotopic and metastatic cancer models.

-

Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to improve its bioavailability and therapeutic index.

-

Combination Therapies: Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies.

References

- 1. Sophoraflavanone G: A review of the phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sophoraflavanone G from Sophora alopecuroides inhibits lipopolysaccharide-induced inflammation in RAW264.7 cells by targeting PI3K/Akt, JAK/STAT and Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sophoraflavanone G from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sophoraflavanone G induces apoptosis of human cancer cells by targeting upstream signals of STATs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. worldscientific.com [worldscientific.com]

- 7. Sophoraflavanone G Induces Apoptosis in Human Leukemia Cells and Blocks MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antimicrobial Spectrum of Sophoraflavanone G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the antimicrobial properties of Sophoraflavanone G (SFG), a prenylated flavonoid predominantly isolated from plants of the Sophora genus. This document summarizes the current understanding of its spectrum of activity, presents quantitative data on its efficacy, details common experimental protocols for its evaluation, and visualizes key experimental workflows.

Introduction

The rise of antibiotic-resistant pathogens presents a formidable challenge to global health. Sophoraflavanone G has emerged as a promising natural compound with significant antimicrobial activity, particularly against clinically relevant bacteria.[1][2] Its multifaceted mechanism of action, which includes the disruption of bacterial cell membranes and potential synergistic effects with conventional antibiotics, makes it a compelling candidate for further investigation and development.[2][3][4] This guide aims to consolidate the existing research to facilitate a deeper understanding of SFG's antimicrobial potential.

Antimicrobial Spectrum and Efficacy

Sophoraflavanone G has demonstrated a broad range of antimicrobial activity against various bacterial strains, with a notable potency against Gram-positive bacteria. Its efficacy has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs).

Table 1: Antibacterial Activity of Sophoraflavanone G against Various Bacterial Strains

| Microorganism | Strain Type | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 3.13 - 6.25 | - | [1] |

| Staphylococcus aureus | (Gentamicin-resistant) | - | - | [3] |

| Mutans streptococci | (16 strains) | - | 0.5 - 4 | [5] |

| Oral Bacteria | (Various strains) | - | - | [6] |

| Sophoraflavanone B (related compound) | Methicillin-Resistant S. aureus (MRSA) | 15.6 - 31.25 | - | [7] |

Note: The study on gentamicin-resistant S. aureus demonstrated a four-fold decrease in the MIC of gentamicin (B1671437) in the presence of a sub-inhibitory concentration of Sophoraflavanone G (0.03 µg/mL).[3] Similarly, synergistic effects have been observed with ampicillin (B1664943) and oxacillin (B1211168) against MRSA.[6][8]

Mechanism of Action

The primary antimicrobial mechanism of Sophoraflavanone G is attributed to its ability to disrupt the integrity and function of the bacterial cell membrane.[2][4] Studies have shown that SFG reduces the fluidity of both the outer and inner layers of the cell membrane, leading to cellular dysfunction and death.[4] Furthermore, research suggests that SFG can interfere with cell wall synthesis and inhibit biofilm formation, which is a critical factor in chronic and persistent infections.[2] While the precise signaling pathways involved in its antimicrobial action are still under investigation, its membrane-destabilizing effects are a key aspect of its bactericidal activity.

Experimental Protocols

The evaluation of the antimicrobial activity of Sophoraflavanone G involves several standard laboratory techniques. The following are detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10][11] The broth microdilution method is a commonly used technique for determining the MIC.[12][13][14]

Protocol: Broth Microdilution Method

-

Preparation of Sophoraflavanone G Stock Solution: Dissolve a known weight of purified Sophoraflavanone G in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution.

-

Preparation of Microtiter Plates: Dispense a sterile growth medium, such as Mueller-Hinton Broth (MHB), into the wells of a 96-well microtiter plate.[12][13]

-

Serial Dilutions: Perform a two-fold serial dilution of the Sophoraflavanone G stock solution across the wells of the microtiter plate to create a gradient of concentrations.[9][13]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum by suspending isolated colonies from a fresh agar (B569324) plate in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11][13] Dilute this suspension to the final required concentration (typically ~5 x 10⁵ CFU/mL).[10]

-

Inoculation: Inoculate each well containing the Sophoraflavanone G dilutions with the standardized bacterial suspension.[13] Include a positive control (broth with inoculum, no SFG) and a negative control (broth only).

-

Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.[10]

-

Reading the MIC: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of Sophoraflavanone G at which no visible growth is observed.[9][10]

Time-Kill Kinetic Assay

This assay provides information on the rate at which an antimicrobial agent kills a bacterium and helps to distinguish between bactericidal and bacteriostatic effects.[15][16]

Protocol: Time-Kill Assay

-

Preparation of Test Solutions: Prepare tubes with a standardized bacterial inoculum (~5 x 10⁵ to 1 x 10⁶ CFU/mL) in a suitable broth.[15][17] Add Sophoraflavanone G at various concentrations, typically multiples of the MIC (e.g., 1x MIC, 2x MIC, 4x MIC).[15][18] Include a growth control tube without SFG.

-

Incubation and Sampling: Incubate the tubes at 37°C. At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), draw aliquots from each tube.[17][19]

-

Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline (PBS). Plate the dilutions onto nutrient agar plates.

-

Incubation and Colony Counting: Incubate the agar plates at 37°C for 18-24 hours. Count the number of colony-forming units (CFU) on each plate to determine the number of viable bacteria at each time point.

-

Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of Sophoraflavanone G. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial count.[15]

Biofilm Inhibition Assay

The crystal violet assay is a common method to quantify biofilm formation and to assess the ability of a compound to inhibit its formation or eradicate existing biofilms.[20][21]

Protocol: Crystal Violet Biofilm Assay

-

Biofilm Formation: Inoculate a 96-well plate with a bacterial suspension and incubate for 24-48 hours to allow for biofilm formation.[22][23] To test for inhibition, add different concentrations of Sophoraflavanone G at the time of inoculation.

-

Washing: After incubation, carefully remove the planktonic (free-floating) bacteria by gently washing the wells with PBS.[20]

-

Fixation: Fix the remaining biofilms by air-drying or with methanol.

-

Staining: Add a 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.[21]

-

Washing: Wash the wells again with water to remove the excess stain.[23]

-

Solubilization: Add a solubilizing agent, such as 30% acetic acid or ethanol, to each well to dissolve the crystal violet that has stained the biofilm.[20][21]

-

Quantification: Transfer the solubilized solution to a new flat-bottom plate and measure the absorbance at a wavelength of approximately 595 nm using a plate reader.[20] The absorbance is proportional to the amount of biofilm.

Visualizations

Experimental Workflows

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Caption: Workflow for the Time-Kill Kinetic Assay.

Conclusion and Future Directions

Sophoraflavanone G exhibits a potent antimicrobial profile, particularly against Gram-positive bacteria, including drug-resistant strains. Its mechanism of action, primarily targeting the bacterial cell membrane, and its synergistic potential with existing antibiotics, position it as a valuable lead compound in the search for novel antimicrobial agents.[2][3][4]

Future research should focus on a more comprehensive evaluation of its antimicrobial spectrum, including a wider range of fungal and viral pathogens. Elucidating the specific molecular targets and signaling pathways involved in its antimicrobial action will be crucial for its rational development. Furthermore, in vivo studies are necessary to assess its efficacy, pharmacokinetics, and safety in preclinical models of infection. The continued exploration of Sophoraflavanone G and related flavonoids holds significant promise for addressing the growing threat of antimicrobial resistance.

References

- 1. Sophoraflavanone G - Wikipedia [en.wikipedia.org]

- 2. Antimicrobial activities of lavandulylated flavonoids in Sophora flavences against methicillin-resistant Staphylococcus aureus via membrane disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sophoraflavanone G from sophora pachycarpa enhanced the antibacterial activity of gentamycin against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reduction of membrane fluidity by antibacterial sophoraflavanone G isolated from Sophora exigua - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial effect of sophoraflavanone G isolated from Sophora flavescens against mutans streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibacterial activity of sophoraflavanone G isolated from the roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The mechanism of antimicrobial activity of sophoraflavanone B against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antibacterial activity of sophoraflavanone G isolated from the roots of Sophora flavescens against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bmglabtech.com [bmglabtech.com]

- 10. microbe-investigations.com [microbe-investigations.com]

- 11. benchchem.com [benchchem.com]

- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 15. benchchem.com [benchchem.com]

- 16. nelsonlabs.com [nelsonlabs.com]

- 17. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. actascientific.com [actascientific.com]

- 19. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Crystal violet assay [bio-protocol.org]

- 21. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. static.igem.org [static.igem.org]

- 23. static.igem.org [static.igem.org]

Initial Toxicity Screening of Sophoraflavanone I: A Technical Guide and Data Review

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sophoraflavanone I is a natural compound isolated from the roots of plants in the Sophora genus.[] As with any novel compound intended for therapeutic use, a thorough toxicological assessment is a critical first step in the drug development process. This document outlines the typical experimental protocols for initial toxicity screening and collates the available toxicological data on related materials to provide a foundational understanding for future studies. The presented data focuses on in vivo acute and subchronic toxicity of Sophora extracts and in vitro cytotoxicity of Sophoraflavanone G.

In Vivo Toxicity of Sophora Extracts

Studies on flavonoid-rich extracts from Sophora flavescens and Sophorae radix provide a general overview of the potential in vivo toxicity profile of compounds derived from this genus.

Data Summary: Acute and Subchronic Toxicity of Sophora Extracts

| Test Substance | Animal Model | Study Type | Dosing and Administration | Key Findings | Reference |

| Flavonoid-rich extract of Sophora flavescens (SFEA) | Kunming (KM) Mice | Acute Oral Toxicity | Single oral dose of 9.0 g/kg | Oral LD50 > 9.0 g/kg; No mortality or clinical signs of toxicity observed.[3][4][5][6] | [3][4][5][6] |

| Flavonoid-rich extract of Sophora flavescens (SFEA) | Sprague-Dawley (SD) Rats | 13-Week Subchronic Oral Toxicity | Oral administration of 40, 80, 400, 800, and 1200 mg/kg/day | No-Observed-Adverse-Effect-Level (NOAEL) > 1200 mg/kg.[3][4][5][6] | [3][4][5][6] |

| Sophorae radix (SR) Extract | Rats | 13-Week Subchronic Oral Toxicity | Oral administration of 429 or 1500 mg/kg/day | Dose-related changes in body weight; increased liver weight and serum ALP and ALT; potential for anemia. NOAEL considered to be 10 mg/kg/day.[7] | [7] |

| Sophora flavescens (SR) Extracts | Spontaneously Hypertensive Rats (SHR) and WKY Rats | Acute Oral Toxicity | Single oral doses of 500, 1000, and 2000 mg/kg | No significant signs of toxicity observed at the tested doses.[8] | [8] |

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol is a generalized representation based on common toxicological testing guidelines.

-

Test System: Young adult, healthy, nulliparous, and non-pregnant female rats are typically used.

-

Housing: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.

-

Dose Administration: The test substance is administered orally by gavage. A limit test at a dose of 2000 mg/kg or 5000 mg/kg is often performed first.

-

Procedure:

-

A single animal is dosed at the starting dose level.

-

The animal is observed for signs of toxicity and mortality over 48 hours.

-

If the animal survives, the next animal is dosed at a higher level.

-

If the animal dies, the next animal is dosed at a lower level.

-

This sequential dosing continues until the stopping criteria are met.

-

-

Observations: Animals are observed for changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity. Observations are conducted for at least 14 days.

-

Endpoint: The LD50 is calculated from the results of the sequential dosing.

Data Summary: Genotoxicity of Sophorae Radix Extract

| Test System | Assay | Results | Conclusion | Reference |

| In vitro | Chromosome Aberration Assay | Showed clastogenic potential | May be considered a weak clastogen.[7] | [7] |

| In vivo | Micronucleus Test | No significant micronucleus induction | Not genotoxic in this in vivo model.[7] | [7] |

Experimental Protocol: In Vitro Chromosome Aberration Assay

-

Cell Culture: A suitable cell line (e.g., Chinese Hamster Ovary - CHO) is cultured in appropriate media and conditions.

-

Treatment: Cells are exposed to at least three concentrations of the test substance, with and without metabolic activation (S9 mix), for a defined period.

-

Harvesting: After treatment, cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and treated with a hypotonic solution.

-

Slide Preparation: Cells are fixed, dropped onto microscope slides, and stained (e.g., with Giemsa).

-

Analysis: Metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).

-

Data Interpretation: The frequency of aberrant cells is calculated and compared to negative and positive controls to determine clastogenic potential.

In Vitro Cytotoxicity of Sophoraflavanone G (Comparative Case Study)

Sophoraflavanone G is a well-studied flavonoid from the Sophora genus. Its cytotoxicity has been evaluated in various cancer cell lines.

Data Summary: In Vitro Cytotoxicity of Sophoraflavanone G

| Cell Line | Cell Type | Assay | Cytotoxicity Metric (Concentration) | Reference |

| HL-60 | Human Myeloid Leukemia | MTT | IC50: 12.5 µM | [9] |

| HepG2 | Human Hepatocellular Carcinoma | MTT | IC50: 13.3 µM | [9] |

| MDA-MB-231 | Human Breast Cancer | MTT | Dose-dependent decrease in cell viability | [10] |

| KG-1a | Acute Myeloid Leukemia | MTT | Dose-dependent suppression of proliferation | [11][12] |

| EoL-1 | Eosinophilic Leukemia | MTT | Dose-dependent suppression of proliferation | [11][12] |

| NHGF | Normal Human Gingival Fibroblast | MTT | No cytotoxic effect at antimicrobial concentrations (0.5-4 µg/ml) | [13] |

Experimental Protocol: MTT Cell Viability Assay

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 2.0 × 10⁵ cells/mL) and allowed to adhere overnight.[11]

-

Compound Treatment: The test compound (e.g., Sophoraflavanone G) is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Cells are incubated for a specified period (e.g., 48 hours).[11]

-

MTT Addition: After incubation, the medium is removed, and MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; e.g., 5 mg/mL) is added to each well. The plate is incubated for a further period (e.g., 4 hours) to allow for the formation of formazan (B1609692) crystals.[11]

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured on a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Visualization of Methodologies and Pathways

Experimental Workflow: In Vitro Cytotoxicity Screening

Caption: Workflow for MTT-based in vitro cytotoxicity assay.

Signaling Pathway: Sophoraflavanone G-Induced Apoptosis

Based on studies in human leukemia and breast cancer cells, Sophoraflavanone G appears to induce apoptosis through the intrinsic (mitochondrial) pathway.[10][14][15]

Caption: Intrinsic apoptosis pathway induced by Sophoraflavanone G.

Signaling Pathway: MAPK Involvement

Sophoraflavanone G has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation and survival.[10][14][15]

Caption: Inhibition of the MAPK signaling pathway by Sophoraflavanone G.

Conclusion and Future Directions

This technical guide highlights the critical absence of initial toxicity data for this compound. While data from Sophora extracts suggest a relatively low acute toxicity profile in vivo, subchronic studies indicate potential for hepatotoxicity with some extracts.[3][7] Furthermore, the in vitro data for Sophoraflavanone G demonstrates significant cytotoxic activity against various cancer cell lines, mediated through the induction of apoptosis and modulation of key signaling pathways.[9][10][14]

For the progression of this compound in any drug development pipeline, it is imperative that a full suite of initial toxicity studies be conducted. This should include:

-

In vitro cytotoxicity screening against a panel of cancer and non-cancer cell lines to determine its therapeutic index.

-

Genotoxicity assessment through assays such as the Ames test, chromosome aberration, and in vivo micronucleus tests.

-

Acute oral toxicity studies in two rodent species to determine the LD50 and identify signs of immediate toxicity.

The methodologies and comparative data presented in this guide provide a robust framework for initiating such a toxicological evaluation.

References

- 2. biorbyt.com [biorbyt.com]

- 3. Acute and 13 weeks subchronic toxicological evaluation of the flavonoid-rich extract of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Genotoxicity and subchronic toxicity of Sophorae radix in rats: hepatotoxic and genotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects on Overactive Bladder and Acute Toxicity of the Extracts of Sophora flavescens Aiton [yakhak.org]

- 9. caymanchem.com [caymanchem.com]

- 10. Sophoraflavanone G from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sophoraflavanone G from Phit-Sanat (Sophora Exigua Craib) inhibits WT1 protein expression and induces cell cycle arrest and apoptosis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antimicrobial effect of sophoraflavanone G isolated from Sophora flavescens against mutans streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sophoraflavanone G Induces Apoptosis in Human Leukemia Cells and Blocks MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. worldscientific.com [worldscientific.com]

Sophoraflavanone G: A Deep Dive into its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Sophoraflavanone G (SFG), a prenylated flavonoid predominantly isolated from the roots of Sophora flavescens, has emerged as a molecule of significant interest in the scientific community. Its diverse pharmacological profile, encompassing antimicrobial, anti-inflammatory, anticancer, and enzyme-inhibiting properties, makes it a compelling candidate for drug discovery and development. This technical guide provides an in-depth analysis of the core structure-activity relationships (SAR) of Sophoraflavanone G, offering a foundational understanding for researchers aiming to leverage its therapeutic potential.

Core Structural Features and Their Significance

Sophoraflavanone G is a flavanone (B1672756) characterized by a C-8 lavandulyl group and a specific hydroxylation pattern on its A and B rings. These structural motifs are pivotal to its biological activities. The lavandulyl group, a bulky and lipophilic moiety, is consistently implicated in the molecule's ability to interact with and disrupt cellular membranes, a key mechanism in its antimicrobial action. Furthermore, the number and position of hydroxyl groups on the flavonoid backbone are critical for its antioxidant properties and its interactions with various protein targets.

Antibacterial Activity: Structure-Activity Relationship

The antibacterial efficacy of Sophoraflavanone G is one of its most well-documented attributes, particularly against multidrug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA).

The primary mechanism of SFG's antibacterial action is the disruption of the bacterial cell membrane's integrity and biosynthesis.[1] The lipophilic lavandulyl group is crucial for this activity, as it enhances the molecule's affinity for the lipid bilayer of the cell membrane.[2] Studies have shown that SFG can reduce the fluidity of both the outer and inner layers of bacterial membranes.[3] A comparison with naringenin (B18129), a flavonoid lacking the 8-lavandulyl and 2'-hydroxyl groups, revealed that significantly higher concentrations of naringenin were required to achieve a similar membrane fluid-reducing effect, underscoring the importance of the lavandulyl group.[3]

SFG has also been shown to inhibit bacterial cell wall synthesis and prevent the formation of biofilms.[1] Its synergistic effects with conventional antibiotics are of particular note. For instance, in the presence of sub-inhibitory concentrations of SFG, the minimum inhibitory concentration (MIC) of gentamicin (B1671437) against S. aureus was significantly reduced.[4] A similar synergistic effect has been observed with ampicillin (B1664943) and oxacillin (B1211168) against MRSA.[5]

Quantitative Data: Antibacterial Activity

| Bacterial Strain | Activity Metric | Value (µg/mL) | Reference |

| Methicillin-resistant S. aureus (MRSA) (21 strains) | MIC | 3.13 - 6.25 | [1] |

| Methicillin-resistant S. aureus (MRSA) (10 clinical isolates) | MIC | 0.5 - 8 | [5] |

| Staphylococcus aureus | MIC of Gentamicin (alone) | 32 | [4] |

| Staphylococcus aureus | MIC of Gentamicin (with 0.03 µg/mL SFG) | 8 | [4] |

| mutans streptococci (16 strains) | MBC | 0.5 - 4 | [6] |

| Enterococcus faecium | MIC | 6.25 - 12.5 | [7] |

| Enterococcus faecium | MBC | 12.5 | [7] |

Experimental Protocols: Antibacterial Activity Assessment

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination (Broth Microdilution Method):

-

Preparation of Bacterial Inoculum: Bacterial strains are cultured on an appropriate agar (B569324) medium. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). The inoculum is then diluted to the final required concentration (e.g., 5 x 10^5 CFU/mL).

-

Preparation of Sophoraflavanone G Dilutions: A stock solution of Sophoraflavanone G is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

-

Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The microtiter plate is then incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of Sophoraflavanone G that completely inhibits visible bacterial growth.

-

MBC Determination: An aliquot from the wells showing no visible growth is sub-cultured onto an appropriate agar medium. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Checkerboard Assay for Synergy Testing:

-

Preparation of Drug Dilutions: Two-fold serial dilutions of Sophoraflavanone G and a second antimicrobial agent (e.g., ampicillin) are prepared along the x and y axes of a 96-well microtiter plate, respectively.

-

Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension and the plate is incubated as described for the MIC assay.

-

Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each combination. The FIC is the sum of the MIC of each drug in combination divided by the MIC of each drug alone. An FIC index of ≤ 0.5 is considered synergistic, > 0.5 to < 4 is additive or indifferent, and ≥ 4 is antagonistic.

Anti-inflammatory Activity: Structure-Activity Relationship

Sophoraflavanone G exerts its anti-inflammatory effects through multiple mechanisms, primarily by modulating key signaling pathways involved in the inflammatory response.[8][9]

The lavandulyl group at C-8 is also important for its anti-inflammatory properties. Among 19 prenylated flavonoids tested, Sophoraflavanone G was the most potent inhibitor of cyclooxygenase-1 (COX-1) and 5-lipoxygenase (5-LOX), enzymes involved in the production of pro-inflammatory eicosanoids.[10] The presence of this bulky side chain likely contributes to a better fit within the active sites of these enzymes.

SFG has been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages by down-regulating the expression of inducible nitric oxide synthase (iNOS) and COX-2.[11] This inhibition is mediated through the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[11] Furthermore, SFG can target the PI3K/Akt and JAK/STAT signaling pathways, which are also crucial in regulating inflammation.[9]

Quantitative Data: Anti-inflammatory Activity

| Cell Line/Model | Parameter | Concentration/Dose | Effect | Reference |

| RAW 264.7 cells | PGE2 production inhibition | 1 - 50 µM | Inhibition of COX-2 down-regulation | [10] |

| RAW 264.7 cells | Pro-inflammatory cytokine inhibition | 2.5 - 20 µM | Decreased IL-1β, IL-6, and TNF-α | [11] |

| Mouse croton oil-induced ear edema | Topical administration | 10 - 250 µ g/ear | Anti-inflammatory activity | [10] |

| Rat carrageenan paw edema | Oral administration | 2 - 250 mg/kg | Anti-inflammatory activity | [10] |

Experimental Protocols: Anti-inflammatory Activity Assessment

Inhibition of NO Production in Macrophages:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Treatment: Cells are pre-treated with various concentrations of Sophoraflavanone G for 1 hour.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) and incubating for 24 hours.

-

NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm.

Western Blot Analysis for Inflammatory Proteins (iNOS, COX-2):

-

Cell Lysis: After treatment and stimulation as described above, cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagrams

Caption: Sophoraflavanone G inhibits inflammatory responses by targeting multiple signaling pathways.

Anticancer Activity: Structure-Activity Relationship

Sophoraflavanone G has demonstrated cytotoxic activity against a range of cancer cell lines, including leukemia, breast cancer, and lung cancer.[8] Its anticancer effects are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[6][12]

The lavandulyl group is also considered essential for its apoptogenic activity.[13] SFG induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It has been shown to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[12] This leads to the release of cytochrome c from the mitochondria and the activation of caspases.

Furthermore, SFG can suppress cancer cell migration and invasion by inhibiting the MAPK signaling pathway.[12] In triple-negative breast cancer, it has been shown to inactivate the EGFR-PI3K-AKT signaling pathway.[12]

Quantitative Data: Anticancer and Antimalarial Activity

| Activity | Cell Line/Organism | Metric | Value | Reference |

| Antimalarial | Plasmodium falciparum | EC50 | 2.6 x 10⁻⁶ M | [14] |

Experimental Protocols: Anticancer Activity Assessment

MTT Assay for Cell Viability:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of Sophoraflavanone G for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and the plate is incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm. Cell viability is expressed as a percentage of the untreated control.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining):

-

Cell Treatment: Cells are treated with Sophoraflavanone G as described above.

-

Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium (B1200493) iodide (PI) are added, and the cells are incubated in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Enzyme Inhibition: Structure-Activity Relationship

Sophoraflavanone G has been identified as an inhibitor of several enzymes, with the lavandulyl group playing a key role in its inhibitory potency.

It is a potent inhibitor of fatty acid synthase (FAS), an enzyme overexpressed in many cancer cells.[15] Molecular docking studies have revealed that the lavandulyl group significantly contributes to the binding affinity of SFG to the FAS enzyme.[15] The degree of hydroxylation on the B-ring has also been shown to be proportional to FAS inhibitory activity.[15]

SFG also inhibits α-glucosidase, an enzyme involved in carbohydrate digestion.[16] Lavandulylated flavanones, in general, show strong α-glucosidase inhibitory activities.[16]

Quantitative Data: Enzyme Inhibition

| Enzyme | Metric | Value | Reference |

| Fatty Acid Synthase (FAS) | IC50 | 6.7 ± 0.2 µM | [15] |

| α-glucosidase | IC50 | 37 µM | [16] |

Experimental Protocols: Enzyme Inhibition Assays

Fatty Acid Synthase (FAS) Inhibition Assay:

-

Enzyme Preparation: Purified FAS enzyme is used.

-

Reaction Mixture: The assay is typically performed in a reaction buffer containing acetyl-CoA, malonyl-CoA (with a radiolabel such as [3H]), and NADPH.

-

Inhibition Study: The enzyme is pre-incubated with various concentrations of Sophoraflavanone G.

-

Reaction Initiation and Termination: The reaction is initiated by the addition of the substrates and incubated at 37°C. The reaction is stopped by the addition of a strong base.

-

Quantification: The radiolabeled fatty acids produced are extracted and quantified using liquid scintillation counting. The IC50 value is calculated from the dose-response curve.

General Experimental Workflow

Caption: A general workflow for the biological evaluation of Sophoraflavanone G.

Conclusion